molecular formula C21H23NO B4041918 3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine

3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine

Cat. No.: B4041918
M. Wt: 305.4 g/mol
InChI Key: KFGUBVRIRRHYLD-UHFFFAOYSA-N
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Description

3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine is a useful research compound. Its molecular formula is C21H23NO and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.177964357 g/mol and the complexity rating of the compound is 313. The solubility of this chemical has been described as 37.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activities

Research has delved into the synthesis of compounds related to "3-(1-naphthyloxy)-N-(2-phenylethyl)-1-propanamine," demonstrating significant antiviral activities. For instance, compounds synthesized from reactions involving naphthalene derivatives have shown promising antiviral activity against H5N1 virus, suggesting potential applications in developing antiviral agents (Flefel et al., 2014).

Electronic Coupling and Photophysical Properties

Studies have also investigated electronic interactions in organic mixed-valence systems, including those with naphthalene bridges. These findings are crucial for understanding the electronic properties of compounds related to "this compound" and their applications in electronic and photophysical domains (Lambert et al., 2005).

Electroluminescence and Material Science Applications

The compound's related research includes the synthesis of star-shaped molecules for electroluminescence applications, indicating its potential use in developing materials for electronic displays and lighting technologies (Wu et al., 2001).

Antibacterial and Modulatory Activity

Investigations into the pharmacological properties of naphthalene derivatives have highlighted their antibacterial and modulatory activities. These studies suggest the compound's utility in addressing bacterial resistance and enhancing the efficacy of existing antibiotics (Figueredo et al., 2020).

Polymer and Material Synthesis

Research on thermoplastic polyurethanes utilizing naphthalene derivatives underscores the compound's significance in polymer science, particularly in developing materials with tailored properties for industrial applications (Lee et al., 2012).

Catalysis and Chemical Synthesis

The compound and its derivatives have been explored in the context of catalysis, particularly in the selective aerobic oxidation of cyclohexene. This research demonstrates the compound's relevance in chemical synthesis and the development of efficient catalytic processes (Boghaei et al., 2002).

Properties

IUPAC Name

3-naphthalen-1-yloxy-N-(2-phenylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-2-8-18(9-3-1)14-16-22-15-7-17-23-21-13-6-11-19-10-4-5-12-20(19)21/h1-6,8-13,22H,7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGUBVRIRRHYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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